Bienvenue dans la boutique en ligne BenchChem!

Fosquidone

Pentacyclic pyrroloquinone Water solubility Formulation

Fosquidone (CAS 114517‑02‑1) is a water‑soluble pentacyclic pyrroloquinone analogue of mitoquidone, classified as an antineoplastic isoquinoline and organophosphorus compound [REFS‑1]. Its mechanism of action remains undefined, but in vitro studies confirm that fosquidone does not bind to DNA or inhibit topoisomerases [REFS‑1].

Molecular Formula C28H22NO6P
Molecular Weight 499.4 g/mol
CAS No. 114517-02-1
Cat. No. B1673579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosquidone
CAS114517-02-1
Synonymsfosquidone
fosquidone sodium
GR 63178
GR 63178A
GR-63178
GR-63178A
NSC D611615
NSC-D611615
Molecular FormulaC28H22NO6P
Molecular Weight499.4 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6
InChIInChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33)
InChIKeyUXTSQCOOUJTIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosquidone (CAS 114517-02-1) Baseline Characterization for Scientific Procurement of a Water‑Soluble Pentacyclic Pyrroloquinone


Fosquidone (CAS 114517‑02‑1) is a water‑soluble pentacyclic pyrroloquinone analogue of mitoquidone, classified as an antineoplastic isoquinoline and organophosphorus compound [REFS‑1]. Its mechanism of action remains undefined, but in vitro studies confirm that fosquidone does not bind to DNA or inhibit topoisomerases [REFS‑1]. The compound received orphan drug designation and completed Phase II clinical evaluation in colorectal, renal, non‑small‑cell lung, breast, ovarian, head‑and‑neck, and melanoma cancers before development was discontinued [REFS‑2].

Why Pentacyclic Pyrroloquinones Cannot Be Generically Substituted for Fosquidone in Research or Industrial Settings


In‑class substitution between pentacyclic pyrroloquinones is precluded by fundamental differences in solubility, formulation feasibility, and tolerability. Mitoquidone, the first‑in‑class agent, failed to reach a maximum tolerated dose (MTD) in Phase I because of formulation difficulties arising from poor aqueous solubility (<1 mg/mL) [REFS‑2]. Fosquidone, by contrast, is a water‑soluble phosphate ester analogue that achieved a defined MTD of 325 mg/m², with dose‑limiting toxicity limited to phlebitis rather than myelosuppression [REFS‑1]. These critical differences in solubility and clinical pharmacology mean that mitoquidone cannot serve as a drop‑in replacement for fosquidone in experimental or industrial applications.

Quantitative Comparative Evidence for Fosquidone Procurement: Head‑to‑Head and Cross‑Study Differentiation


Aqueous Solubility and Formulation Feasibility Relative to Mitoquidone

Fosquidone is structurally modified with a phosphoric acid ester group, rendering it water‑soluble and enabling intravenous administration at clinically relevant doses. In contrast, the parent compound mitoquidone is essentially insoluble in water (<1 mg/mL) [REFS‑1], leading to formulation difficulties that prevented determination of an MTD and ultimately suspended its Phase I development [REFS‑2]. No quantitative aqueous solubility value is reported for fosquidone itself, but its successful intravenous formulation at concentrations up to 325 mg/m² demonstrates practical solubility that is qualitatively superior to mitoquidone [REFS‑3].

Pentacyclic pyrroloquinone Water solubility Formulation

Maximum Tolerated Dose Attainment and Clinical Development Progression vs. Mitoquidone

Fosquidone successfully established two maximum tolerated dose (MTD) values: 325 mg/m² when administered intravenously three times per week (dose‑limiting toxicity: phlebitis) [REFS‑1], and 160 mg/m² daily on a 5‑day schedule [REFS‑2]. In contrast, the first‑in‑class pentacyclic pyrroloquinone mitoquidone never reached an MTD; Phase I studies were suspended because of formulation difficulties, and no recommended Phase II dose was established [REFS‑3]. Fosquidone therefore represents the only member of this chemical class for which a defined, clinically validated dose regimen exists.

MTD Phase I Clinical development

DNA Binding and Topoisomerase II Inhibition Profile vs. Anthracycline/Antracenedione Anticancer Drugs

Using two DNA duplexes (12‑mer and hexamer), no significant non‑covalent DNA binding was observed for GR63178A. Neither GR63178A nor its 9‑hydroxy metabolite GR54374X inhibited purified human topoisomerase II in a decatenation assay [REFS‑1]. This contrasts sharply with the standard quinone‑containing anticancer agent doxorubicin, which intercalates DNA and inhibits topoisomerase II with an IC₅₀ of 100 nM in Hep3B cells [REFS‑2] and 2.67 μM in cell‑free assays [REFS‑3]. The complete absence of DNA interaction distinguishes fosquidone from anthracycline‑ and anthraquinone‑based chemotherapeutics.

DNA binding Topoisomerase II Mechanism of action

One‑Electron Reduction Potential and Free Radical Chemistry Compared with Doxorubicin

The one‑electron reduction potential (E¹₇) of GR63178A was measured at −207 mV ± 10 vs NHE [REFS‑1], which is 121 mV more positive than doxorubicin's reported E¹₇ of −328 mV at pH 7 [REFS‑2]. This thermodynamic difference means GR63178A is substantially less prone to one‑electron reduction to generate reactive oxygen species. Furthermore, the disproportionation rate constant of the GR63178A semi‑quinone radical was 1 × 10⁹ M⁻¹ s⁻¹, one order of magnitude faster than that of doxorubicin [REFS‑1]. The rapid disproportionation, combined with a stable hydroquinone exhibiting a 120 nm bathochromic shift, results in minimal free‑radical‑mediated DNA damage [REFS‑1].

Free radical chemistry One‑electron reduction Reactive oxygen species

Photostability and Solution Stability Parameters for Laboratory Handling

Fosquidone (GR63178A) exhibits pronounced light sensitivity in aqueous solution, with a concentration‑dependent photodegradation half‑life (t½) ranging from 3.2 to 233 minutes under illumination [REFS‑1]. The compound is stable in neutral and alkaline solutions at ambient temperature but degrades rapidly under acidic conditions, producing a more limited spectrum of degradation products than photolysis [REFS‑1]. No comparable photostability data are available for mitoquidone, which is typically stored at −20 °C without explicit light‑sensitivity characterization [REFS‑2]. The documented instability profile necessitates light‑protected handling and neutral‑to‑alkaline solvent conditions for reproducible experimental outcomes.

Stability Photodegradation Handling specifications

Clinical Tumor Response Profile in Advanced Solid Tumors vs. Mitoquidone

Across two Phase II studies totaling 152 patients with metastatic solid tumors, fosquidone (120 mg/m² IV on days 1–5 of a 21‑day cycle) demonstrated minimal objective antitumor activity: 0 objective partial responses among 61 patients with colorectal, renal, and non‑small‑cell lung cancer [REFS‑1], and 1 partial response (1.1%) among 91 patients with breast, ovarian, head‑and‑neck, and melanoma cancers [REFS‑2]. Stable disease was observed in 9 patients (14.8%) and 12 patients (13.2%), respectively. Mitoquidone's Phase I study reported no major responses, with stable disease limited to gastrointestinal malignancies [REFS‑3]. While neither compound showed robust single‑agent activity, fosquidone's completed Phase II dataset provides a validated safety and dosing framework that is entirely absent for mitoquidone.

Phase II Solid tumors Response rate

Fosquidone (114517‑02‑1) Applied Research Scenarios Derived from Quantitative Comparative Evidence


Combination Anticancer Studies Exploiting Non‑Cross‑Resistant Mechanisms

Fosquidone’s complete lack of DNA binding and topoisomerase II inhibition [REFS‑1] makes it an ideal partner for combination studies with DNA‑damaging agents (e.g., cisplatin, doxorubicin) where cross‑resistance is otherwise problematic. Its defined MTD of 325 mg/m² [REFS‑2] enables rational dose‑selection for co‑administration protocols.

Investigating Non‑Genotoxic Anticancer Mechanisms of Action

Because fosquidone neither intercalates DNA nor generates significant reactive oxygen species via bioreductive activation [REFS‑1], it serves as a unique chemical probe for identifying and studying alternative anticancer pathways that do not converge on the DNA damage response.

In‑Vivo Efficacy Studies in Solid Tumor Xenograft Models

The water‑soluble formulation of fosquidone circumvents the solubility barriers that halted mitoquidone’s clinical development [REFS‑3], enabling reproducible intravenous dosing in murine solid tumor xenograft models. The established Phase II dose of 120 mg/m² daily ×5 [REFS‑4] provides a validated starting point for preclinical efficacy experiments.

Formulation Development for Poorly Soluble Pentacyclic Pyrroloquinones

Fosquidone’s successful phosphate‑ester prodrug strategy demonstrates a viable formulation approach for pentacyclic pyrroloquinones. The photostability data (t½ 3.2–233 min under light) and pH‑dependent stability profile [REFS‑5] provide essential specifications for developing stable intravenous or oral formulations of related analogues.

Quote Request

Request a Quote for Fosquidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.